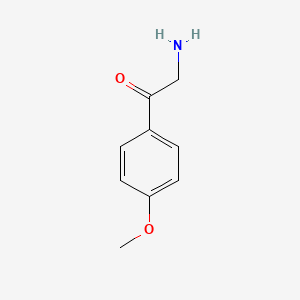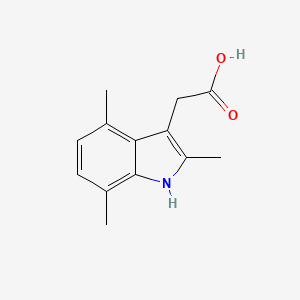
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 5435-43-8 . It has a molecular weight of 217.27 .
Molecular Structure Analysis
The molecular structure of “(2,4,7-trimethyl-1H-indol-3-yl)acetic acid” is represented by the formula C13H15NO2 . The InChI code for this compound is 1S/C13H15NO2/c1-7-4-8(2)13-11(5-7)10(6-12(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3, (H,15,16) .Physical And Chemical Properties Analysis
“(2,4,7-Trimethyl-1H-indol-3-yl)acetic acid” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Indoles, including derivatives like (2,4,7-trimethyl-1H-indol-3-yl)acetic acid, are pivotal in synthesizing various heterocyclic compounds. They serve as precursors in multicomponent reactions, allowing for the creation of complex polycyclic structures that are significant in medicinal chemistry .
Biological Activity
Indole derivatives exhibit a range of biological activities. For instance, they have been studied for their potential anti-inflammatory, analgesic, and ulcerogenic activities, which could make them valuable in developing new therapeutic agents .
Anti-HIV Research
The structural complexity of indole derivatives makes them candidates for anti-HIV activity research. Their ability to interact with various biological targets can lead to the development of novel anti-HIV medications .
Aldose Reductase Inhibition
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid derivatives have been evaluated for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. This application could be crucial for managing diabetes-related disorders .
Organic Synthesis
This compound is used in organic synthesis, particularly in constructing indole rings, which are common in many natural products and pharmaceuticals. Its reactivity allows for the formation of diverse organic molecules .
Chemical Research and Development
In chemical R&D, (2,4,7-trimethyl-1H-indol-3-yl)acetic acid is used for developing new synthetic methodologies. Its stability and reactivity under various conditions make it a valuable tool for exploring new chemical reactions .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,4,7-trimethyl-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-4-5-8(2)13-12(7)10(6-11(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYXJMABOXFXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281375 |
Source


|
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
CAS RN |
5435-43-8 |
Source


|
| Record name | NSC21434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4,7-trimethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)
![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)
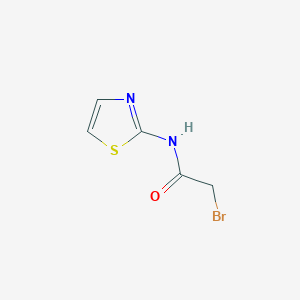
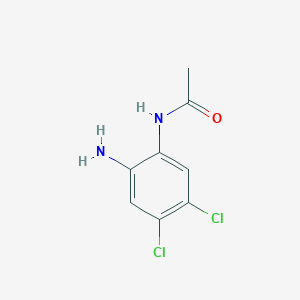
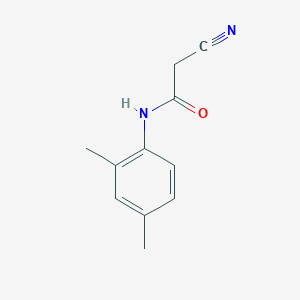


![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)

